![molecular formula C11H17N3O B062324 (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide CAS No. 171764-07-1](/img/structure/B62324.png)
(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide often involves complex reactions that yield structurally diverse molecules. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves reactions between 6-aminopyridine-2(1H)-thiones and dimethylformamide-dimethylacetal (DMF-DMA), leading to compounds with potential pharmaceutical interest due to their structural complexity and functional group diversity (Elneairy et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate arrangements and bonding patterns. Crystallographic studies, such as those on 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, provide insights into the planarity and spatial arrangement of molecular frameworks, which are crucial for understanding the chemical behavior and interaction of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide (Lan et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight the reactivity and potential applications of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. For instance, the reactivity of pyridine and pyrazolo[3,4-b]pyridine derivatives with various reagents demonstrates the versatility of such compounds in synthesizing novel heterocycles of pharmaceutical interest (Metwally et al., 2008).
Physical Properties Analysis
The physical properties of compounds structurally related to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, such as solubility, melting points, and crystal structure, are essential for their application in various scientific domains. Studies on the crystal structure and solvate formation offer valuable information for predicting the behavior of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide in different environments (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. Research on similar compounds, such as the synthesis and reactivity of pyridinol antioxidants, provides insights into the chemical behavior and application potential of such molecules in creating antioxidants and other reactive species (Wijtmans et al., 2004).
Scientific Research Applications
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide derivatives, including pyridine-based compounds, exhibit versatile synthetic and biological significance. These compounds are instrumental in organic synthesis and medicinal applications due to their ability to form metal complexes and act as catalysts in asymmetric synthesis. Their biological importance is underscored by their potential as anticancer, antibacterial, and anti-inflammatory agents. The synthesis and functional diversity of these compounds, particularly those derived from pyridine, highlight their potential in advanced chemistry and drug development investigations (Li et al., 2019).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a closely related scaffold, has shown versatility in interacting with kinases through multiple binding modes, making it a key element in the design of kinase inhibitors. This scaffold's application in patents originating from various companies and universities covers a broad range of kinase targets, demonstrating its importance in medicinal chemistry. The capacity of pyrazolo[3,4-b]pyridine to provide a balance between potency and selectivity in kinase inhibition illustrates the potential utility of similar heterocyclic compounds in therapeutic applications (Wenglowsky, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZLRUIGXMARU-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1=CC=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938039 |
Source
|
Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171764-07-1 |
Source
|
Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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